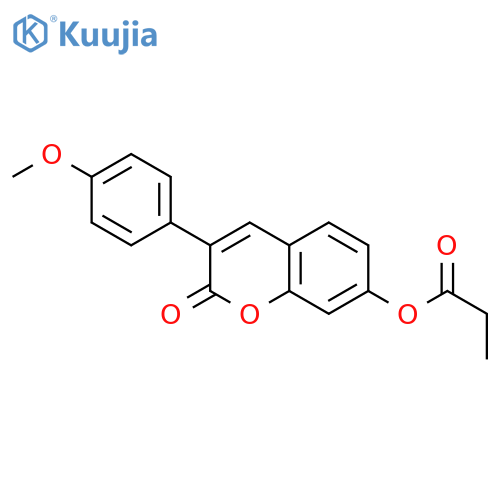Cas no 869080-13-7 (3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate)
3-(4-メトキシフェニル)-2-オキソ-2H-クロメン-7-イル プロパノエートは、クマリン骨格に4-メトキシフェニル基とプロピオニルオキシ基を有する誘導体です。この化合物は、高い光安定性と優れた蛍光特性を示し、有機電子材料や蛍光プローブとしての応用が期待されます。分子内の共役系が拡張されているため、長波長域での発光が可能であり、バイオイメージング分野での利用に適しています。また、メトキシ基の導入により溶解性が向上し、各種溶媒への高い親和性を有します。結晶性が良好なため、材料科学分野での精密な構造制御が可能です。

869080-13-7 structure
商品名:3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate
CAS番号:869080-13-7
MF:C19H16O5
メガワット:324.327345848084
CID:6561882
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate 化学的及び物理的性質
名前と識別子
-
- 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate
- [3-(4-methoxyphenyl)-2-oxochromen-7-yl] propanoate
-
- インチ: 1S/C19H16O5/c1-3-18(20)23-15-9-6-13-10-16(19(21)24-17(13)11-15)12-4-7-14(22-2)8-5-12/h4-11H,3H2,1-2H3
- InChIKey: UZOKJJOQIWAQGW-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC2OC(=O)C(C3=CC=C(OC)C=C3)=CC=2C=C1)(=O)CC
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1862-0257-20μmol |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-2mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-3mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-10μmol |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-40mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 40mg |
$140.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-30mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 30mg |
$119.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-5mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-10mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 10mg |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-15mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 15mg |
$89.0 | 2023-09-05 | ||
| Life Chemicals | F1862-0257-50mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 50mg |
$160.0 | 2023-09-05 |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
869080-13-7 (3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
